molecular formula C9H8F2O3 B1405337 6-Ethoxy-2,3-difluorobenzoic acid CAS No. 1431329-81-5

6-Ethoxy-2,3-difluorobenzoic acid

Cat. No.: B1405337
CAS No.: 1431329-81-5
M. Wt: 202.15 g/mol
InChI Key: LKUXFZWPJFDQGP-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated aromatic building block of high value to researchers in medicinal and agrochemical chemistry. The strategic incorporation of fluorine and ether functional groups on the benzoic acid scaffold makes this compound a versatile intermediate for constructing more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki reaction, which is pivotal in creating biaryl structures commonly found in pharmaceuticals and organic materials . Researchers may also employ it as a precursor for synthesizing various derivatives, including amides and ureas. For instance, structurally similar difluorobenzoic acids are key intermediates in synthesizing active compounds like the bacterial cell division inhibitor PC190723 and the benzoylphenyl urea insecticide Novaluron . This compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use. The typical CAS number for this compound is expected to be similar to its isomers, such as 1017779-88-2 for 3-ethoxy-2,4-difluorobenzoic acid . Its molecular formula is C9H8F2O3, with a molecular weight of 202.16 g/mol.

Properties

IUPAC Name

6-ethoxy-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUXFZWPJFDQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Substitution and Fluorination of Benzoic Acid Derivatives

One of the prevalent methods involves the direct fluorination of benzoic acid derivatives followed by ethoxy substitution. This process typically proceeds via electrophilic or nucleophilic aromatic substitution, depending on the starting materials and conditions.

  • Key steps:
    • Starting with a suitably substituted benzoic acid or benzene derivative.
    • Introduction of fluorine atoms at the 2- and 3-positions using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride.
    • Subsequent ethoxy group attachment at the 6-position via nucleophilic substitution or esterification reactions.

Research findings:
A patent (CN108658759A) describes a process where 2,3-difluoro-benzoic acids are synthesized via a substitution reaction involving fluorobenzene derivatives and s-butyl lithium in tetrahydrofuran, followed by carbonation with carbon dioxide and acidification to yield the target benzoic acid. This method achieves high purity (up to 99.5%) and yields around 90%.

Oxidation of Fluorinated Benzaldehyde Precursors

Another route involves starting from fluorinated benzaldehyde derivatives, which are oxidized to the corresponding benzoic acids.

  • Methodology:
    • Synthesis of 2,3-difluoro-6-methoxybenzaldehyde via electrophilic fluorination.
    • Oxidation of the aldehyde to the acid using oxidizing agents such as hydrogen peroxide in the presence of potassium hydroxide.
    • The oxidation process is conducted at elevated temperatures (~70°C) with controlled addition of hydrogen peroxide, ensuring complete conversion.

Research findings:
A patent (CN105523921A) details a process where 2,3-difluoro-6-methoxybenzaldehyde is oxidized with hydrogen peroxide in a potassium hydroxide solution, followed by extraction, acidification, and purification steps. This method yields high-purity 6-ethoxy-2,3-difluorobenzoic acid, with a high product yield and crystallization quality.

Multi-step Synthesis via Aromatic Substitution and Ester Hydrolysis

A more complex but versatile approach involves multi-step aromatic substitution, including:

  • Initial synthesis of a fluorinated benzaldehyde derivative.
  • Conversion to the corresponding acid via oxidation.
  • Introduction of the ethoxy group at the 6-position through esterification or nucleophilic substitution with ethanol derivatives, often under acidic or basic catalysis.

Research findings:
In the patent CN201410514889.5A, the process involves the initial formation of fluorinated benzaldehyde, oxidation to benzoic acid, and subsequent ethoxy substitution, with reaction conditions optimized for high yield and purity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purity Remarks
Direct fluorination + substitution Benzene derivatives Fluorinating agents (e.g., Selectfluor), s-butyl lithium -75 to -70°C, controlled addition ~90% 99.5% High purity, suitable for pharmaceutical applications
Oxidation of benzaldehyde derivatives 2,3-Difluoro-6-methoxybenzaldehyde Hydrogen peroxide, potassium hydroxide 70°C, 2 hours High High Efficient oxidation, good for large-scale synthesis
Multi-step aromatic substitution Fluorinated benzaldehyde Ethanol derivatives, acids Variable Moderate to high High Flexible but more complex

Notes and Considerations

  • Reaction Optimization: Precise temperature control during fluorination and oxidation steps is critical to maximize yield and purity.
  • Purification: Post-reaction purification typically involves liquid-liquid extraction, acidification, recrystallization, and chromatography.
  • Yield and Purity: The most efficient methods report yields around 90% with product purities exceeding 99%, suitable for subsequent biological testing or pharmaceutical development.
  • Safety and Environmental Aspects: Handling fluorinating agents and strong oxidizers requires strict safety protocols, and waste management should adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Ethoxy-2,3-difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-ethoxy-2,3-difluorobenzoic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The ethoxy and difluoro substituents enhance its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 6-Ethoxy-2,3-difluorobenzoic acid with analogs differing in substituent type, position, or chain length:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -F (2,3), -OCH₂CH₃ (6) C₉H₈F₂O₃ 202.16 Enhanced lipophilicity; potential drug intermediate
2,3-Difluoro-6-methoxybenzoic acid -F (2,3), -OCH₃ (6) C₈H₆F₂O₃ 188.13 Higher polarity; used in liquid crystal mixtures
4-Amino-2,3-difluorobenzoic acid -F (2,3), -NH₂ (4) C₇H₅F₂NO₂ 173.12 Pharmaceutical intermediate (CAGR ~xx% by 2025)
4-Bromo-2,3-difluorobenzoic acid -F (2,3), -Br (4) C₇H₃BrF₂O₂ 239.00 Suzuki coupling precursor; priced at ~42–182 €/g
4-Borono-2,3-difluorobenzoic acid -F (2,3), -B(OH)₂ (4) C₇H₅BF₂O₄ 202.93 Soluble in polar solvents; used in cross-coupling

Key Observations :

  • Alkoxy Chain Length : Ethoxy-substituted derivatives exhibit lower polarity and higher thermal stability compared to methoxy analogs (e.g., 2,3-Difluoro-6-methoxybenzoic acid), as longer alkoxy chains reduce transition temperatures in liquid crystalline phases .
  • Electron-Withdrawing Groups: Bromo and borono substituents at the 4-position enhance reactivity in cross-coupling reactions, whereas amino groups increase bioavailability for pharmaceutical applications .
  • Fluorine Positioning: Difluoro substitution at 2,3-positions improves metabolic resistance compared to mono-fluoro analogs, as seen in agrochemical patents .

Thermal and Phase Behavior

  • This compound and its methoxy analog form nematic and smectic phases when mixed with 4-octyloxybenzoic acid. Ethoxy derivatives exhibit lower nematic-isotropic transition temperatures (ΔT ~10–15°C) due to increased steric bulk, reducing molecular alignment efficiency .
  • In contrast, bromo- and amino-substituted analogs lack liquid crystalline properties, prioritizing instead synthetic versatility or biological activity .

Biological Activity

6-Ethoxy-2,3-difluorobenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and implications for drug development.

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 202.157 g/mol
  • Structure : Characterized by an ethoxy group and two fluorine atoms on the benzene ring, which influence its reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes or proteins involved in critical biological pathways. The presence of fluorine atoms may enhance binding affinity and selectivity towards these targets.

Table 1: Summary of Biological Activities

Activity Type Description Reference
Enzyme InteractionServes as a probe in biochemical assays
Antimicrobial ActivityPotential antimicrobial properties; specific efficacy data needed
Pharmaceutical UseInvestigated as an intermediate in drug development

Case Study: Antimicrobial Activity

While specific studies on this compound are scarce, related compounds with similar structures have demonstrated significant antimicrobial activity. For instance, compounds with difluorobenzoic acid derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting that this compound may exhibit comparable properties .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
2,6-Difluorobenzoic acidLacks ethoxy group; different reactivityLimited data on enzyme interaction
4-Ethoxy-2,3-difluorobenzoic acidDifferent ethoxy positioning; affects chemical propertiesPotentially similar applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-ethoxy-2,3-difluorobenzoic acid, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer : A common approach involves esterification of precursor acids (e.g., 2,3-difluoro-6-hydroxybenzoic acid) with ethanol under acid catalysis, followed by oxidation to the carboxylic acid . Key parameters include temperature control (80–100°C) and stoichiometric ratios to avoid over-alkylation. Chromatographic purification (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is recommended to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>97% by area) with NMR spectroscopy (¹H and ¹⁹F) to confirm substituent positions. For example, the ethoxy group’s protons resonate at ~1.3 ppm (triplet) and ~4.0 ppm (quartet), while fluorine atoms influence neighboring proton splitting patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) and work in a fume hood to prevent inhalation (H335). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of the ethoxy and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the ring, directing electrophilic substitutions to the para position of the ethoxy group. Computational studies (DFT calculations) can model charge distribution, while Suzuki-Miyaura couplings with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .

Q. What strategies resolve contradictions in reported yields for carboxylate derivatives of this compound?

  • Methodological Answer : Variability often arises from solvent polarity (e.g., DMF vs. THF) or competing hydrolysis. Systematic screening via DoE (Design of Experiments) can optimize parameters like pH (maintain <4 during esterification) and catalyst loading (e.g., H₂SO₄ at 5–10 mol%) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC to determine decomposition thresholds (e.g., >150°C).
  • pH Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring degradation via LC-MS. Fluorine substituents enhance stability in acidic conditions but may promote hydrolysis in alkaline media .

Q. What role does this compound play in modulating biological activity in fluorinated drug candidates?

  • Methodological Answer : The ethoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability, while fluorine increases metabolic stability. In vitro assays (e.g., CYP450 inhibition) and molecular docking (PDB ligands) can identify target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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